molecular formula C9H13NO4S2 B13261975 5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid

5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B13261975
M. Wt: 263.3 g/mol
InChI Key: NFCKMRVXWRYMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the tert-butyl group and the sulfamoyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid typically involves the introduction of the tert-butyl and sulfamoyl groups onto a thiophene ring. One common method is the sulfonation of thiophene followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The carboxylic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and alkylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the tert-butyl and sulfamoyl groups, resulting in different chemical properties.

    5-tert-Butylthiophene-2-carboxylic acid:

    4-Sulfamoylthiophene-2-carboxylic acid: Lacks the tert-butyl group, leading to different physical and chemical properties.

Uniqueness

5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid is unique due to the presence of both the tert-butyl and sulfamoyl groups, which impart distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

5-tert-butyl-4-sulfamoylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H13NO4S2/c1-9(2,3)7-6(16(10,13)14)4-5(15-7)8(11)12/h4H,1-3H3,(H,11,12)(H2,10,13,14)

InChI Key

NFCKMRVXWRYMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(S1)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.